molecular formula C13H21NO5 B6184320 N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine CAS No. 174770-71-9

N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine

Cat. No.: B6184320
CAS No.: 174770-71-9
M. Wt: 271.31 g/mol
InChI Key: MQYYYXNLMVRVTN-UHFFFAOYSA-N
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Description

The compound “N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine” appears to contain a tert-butoxycarbonyl (BOC) group . The BOC group is a protecting group used in organic synthesis, particularly for amines .


Synthesis Analysis

The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Chemical Reactions Analysis

Removal of the BOC group in amino acids can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and use. Handling guidelines for similar compounds suggest using personal protective equipment and working in a well-ventilated area .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine involves the protection of the amine group followed by the addition of the prop-2-yn-1-amine group. The final step involves the deprotection of the amine group.", "Starting Materials": [ "Prop-2-yn-1-amine", "tert-Butyl chloroformate", "Sodium bicarbonate", "tert-Butanol", "Methanol", "Diethyl ether" ], "Reaction": [ "Step 1: Protection of the amine group by reacting prop-2-yn-1-amine with tert-butyl chloroformate in the presence of sodium bicarbonate and tert-butanol to form N-tert-butoxycarbonylprop-2-yn-1-amine.", "Step 2: Addition of the prop-2-yn-1-amine group by reacting N-tert-butoxycarbonylprop-2-yn-1-amine with tert-butyl chloroformate in the presence of sodium bicarbonate and tert-butanol to form N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine.", "Step 3: Deprotection of the amine group by reacting N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine with methanol and diethyl ether to form N-[(tert-butoxy)carbonyl]-N-{[(tert-butoxy)carbonyl]oxy}prop-2-yn-1-amine." ] }

CAS No.

174770-71-9

Molecular Formula

C13H21NO5

Molecular Weight

271.31 g/mol

IUPAC Name

tert-butyl [(2-methylpropan-2-yl)oxycarbonyl-prop-2-ynylamino] carbonate

InChI

InChI=1S/C13H21NO5/c1-8-9-14(10(15)17-12(2,3)4)19-11(16)18-13(5,6)7/h1H,9H2,2-7H3

InChI Key

MQYYYXNLMVRVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC#C)OC(=O)OC(C)(C)C

Purity

95

Origin of Product

United States

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